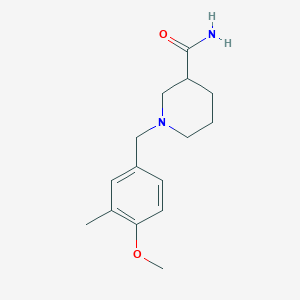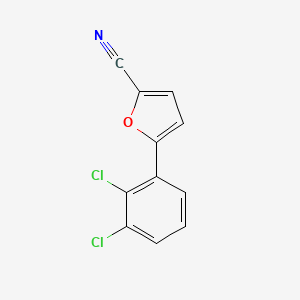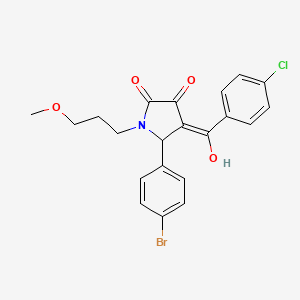![molecular formula C20H16BrN3S B5364099 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death. In addition, this compound has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that this compound has antitumor activity in animal models of cancer, suggesting that it may have potential as a cancer chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile in lab experiments include its high yield and purity, as well as its potent cytotoxic activity against cancer cells. However, there are also limitations to using this compound in lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile. One potential direction is the development of analogs of this compound with improved potency and selectivity. Another direction is the investigation of the potential of this compound as a fluorescent probe for imaging applications. In addition, the mechanism of action of this compound could be further elucidated to better understand its potential applications in cancer therapy. Overall, the study of this compound has the potential to lead to the development of new cancer chemotherapeutic agents and imaging probes.
Métodos De Síntesis
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile involves the reaction of 4-(4-bromophenyl)-2-aminothiazole and 4-(dimethylamino)benzaldehyde in the presence of acrylonitrile and a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis of this compound has been optimized for high yield and purity, making it a viable candidate for various applications.
Aplicaciones Científicas De Investigación
The chemical compound 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a cancer chemotherapeutic agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, this compound has been studied for its potential as a fluorescent probe for imaging applications. The unique chemical structure of this compound allows it to bind specifically to certain biomolecules, making it a useful tool for studying cellular processes.
Propiedades
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-24(2)18-9-3-14(4-10-18)11-16(12-22)20-23-19(13-25-20)15-5-7-17(21)8-6-15/h3-11,13H,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURYWOZXEWWPGU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)


![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)


![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5364121.png)